N-benzoyl-3-pyrrolidinol
CAS No.:
Cat. No.: VC14354913
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (3-hydroxypyrrolidin-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
| Standard InChI Key | NZIAOXLDVHVVAD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1O)C(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Benzoyl-3-pyrrolidinol (IUPAC: phenyl(pyrrolidin-3-yl)methanone) features a five-membered pyrrolidine ring with a benzoyl group (-COC₆H₅) attached to the nitrogen atom and a hydroxyl group (-OH) at the 3-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound’s stereochemistry is significant, as enantiomeric forms (R/S) may exhibit distinct biological activities .
Physicochemical Characteristics
While direct data for N-benzoyl-3-pyrrolidinol is scarce, analogs such as N-benzyl-3-pyrrolidinol (CAS 775-15-5) and N-benzoyl pyrrolidine (CAS 3389-54-6) provide benchmarks :
The hydroxyl group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs .
Synthetic Methodologies
Enzymatic Hydroxylation
A patent by Pseudomonas vesicularis demonstrates stereoselective hydroxylation of N-benzylpyrrolidine to (S)-N-benzyl-3-hydroxypyrrolidine (55% yield, 53% e.e.) . Adapting this method for N-benzoyl-3-pyrrolidinol would involve:
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Substrate Preparation: Synthesize N-benzoylpyrrolidine via acylation of pyrrolidine with benzoyl chloride.
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Biocatalyst Selection: Pseudomonas vesicularis or recombinant Escherichia coli strains expressing hydroxylase genes .
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Reaction Conditions:
The product is isolated via pH adjustment (pH > 12) and extraction with ethyl acetate, followed by chromatography on aluminum oxide .
Chemical Cyclization
Patent EP0431521A1 describes cyclization of 4-halo-3-hydroxybutanenitrile derivatives to 3-pyrrolidinol . For N-benzoyl-3-pyrrolidinol:
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Intermediate Synthesis: React 4-chloro-3-hydroxybutanenitrile with benzoyl chloride to form a protected nitrile.
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Cyclization: Use a palladium catalyst under basic conditions to induce ring closure.
This route achieves enantiomeric excesses >90% but requires stringent temperature control (0–5°C) .
Applications in Pharmaceuticals
Calcium Channel Antagonists
N-Benzyl-3-pyrrolidinol derivatives are precursors to dihydropyridine-based calcium antagonists . Substituting benzyl with benzoyl may enhance metabolic stability, as benzoyl groups resist oxidative degradation. For example:
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1-Benzoyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Hypothesized to exhibit prolonged half-life due to reduced hepatic clearance .
Chiral Building Blocks
Optically active N-benzoyl-3-pyrrolidinol serves as an intermediate in synthesizing:
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